

# Application Notes: Afuresertib (GSK2110183)

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## Compound Focus: Afuresertib

CAS No.: 1047644-62-1

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**1. Drug Profile & Mechanism of Action** **Afuresertib** is an orally bioavailable, potent, reversible, and ATP-competitive **pan-AKT kinase inhibitor** that targets all three AKT isoforms (AKT1, AKT2, and AKT3) [1]. Its mechanism of action involves binding to and inhibiting the activity of AKT, a central node in the PI3K/AKT/mTOR signaling pathway [2]. This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis [3] [2]. The chemical formula of this small molecule is C<sub>18</sub>H<sub>17</sub>Cl<sub>2</sub>FN<sub>4</sub>OS [3].

**2. Established Maximum Tolerated Dose (MTD)** Across multiple phase I clinical trials in both solid and hematologic malignancies, the MTD for continuous daily oral administration of **Afuresertib** has been consistently established as **125 mg** [4] [5] [6]. The determination of this MTD was primarily based on dose-limiting toxicities (DLTs) observed at the next higher dose level of 150 mg daily.

**3. Clinical Safety and Tolerability at MTD** The safety profile of **Afuresertib** 125 mg daily, both as a single agent and in combination with chemotherapies, is considered manageable. The most frequent drug-related adverse events are predominantly gastrointestinal and low-grade.

- **Common Adverse Events (≥20% incidence):** The table below summarizes the most common adverse events observed in clinical trials [4] [5].

Adverse Event	Incidence (Range Across Studies)
Diarrhea	32.9% - Most frequent in combination therapy

Adverse Event	Incidence (Range Across Studies)
Nausea	35.6% - Most frequent in single-agent therapy
Fatigue	Frequent (≥50% in some combo-therapy cohorts)
Alopecia	Frequent (≥50% in some combo-therapy cohorts)
Vomiting	Frequent (≥50% in some combo-therapy cohorts)
Dyspepsia	24.7% (single-agent)
Neutropenia	Frequent (in combination with chemotherapy)
Rash	Reported (including Grade 3 DLTs)

- **Dose-Limiting Toxicities (DLTs):** The escalation to 150 mg daily was associated with DLTs, including **grade 3 rash** and **liver function test abnormalities**, which solidified 125 mg as the recommended MTD [4] [5].

## Quantitative Data Summary from Clinical Trials

The following table consolidates key efficacy and dosing data from pivotal clinical studies of **Afuresertib**.

Study Focus / Patient Population	Afuresertib Dose & Regimen	Combination Therapy	Key Efficacy Findings
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| **Phase IB (PROC/PPROC)** [4] | 125 mg daily (MTD) | Carboplatin (AUC5) + Paclitaxel (175 mg/m<sup>2</sup>) | • **ORR (RECIST):** 32% • **Median PFS:** 7.1 months || **Phase II (PROC)** [1] | 125 mg daily | Paclitaxel (80 mg/m<sup>2</sup>, Days 1,8,15) | • **Median PFS:** 4.3 mos (combo) vs 4.1 mos (paclitaxel alone) • **Median OS:** 11.2 mos (combo) vs 13.1 mos (paclitaxel alone) || **Phase I (Hematologic Malignancies)** [5] [6] | 125 mg daily (MTD) | Single Agent | • **Activity in MM, NHL, LCH, HD** • **MM:** 3 PRs, 3 MRs |

**PROC:** Platinum-Resistant Ovarian Cancer; **PPROC:** Primary Platinum-Refractory Ovarian Cancer; **ORR:** Overall Response Rate; **PFS:** Progression-Free Survival; **OS:** Overall Survival; **MM:** Multiple Myeloma;

**NHL:** Non-Hodgkin Lymphoma; **LCH:** Langerhans Cell Histiocytosis; **HD:** Hodgkin Disease; **PR:** Partial Response; **MR:** Minimal Response.

## Experimental Protocols

**1. Phase I/IB Dose Escalation Protocol (3+3 Design)** This classic design was used to establish the MTD of 125 mg [4] [5].

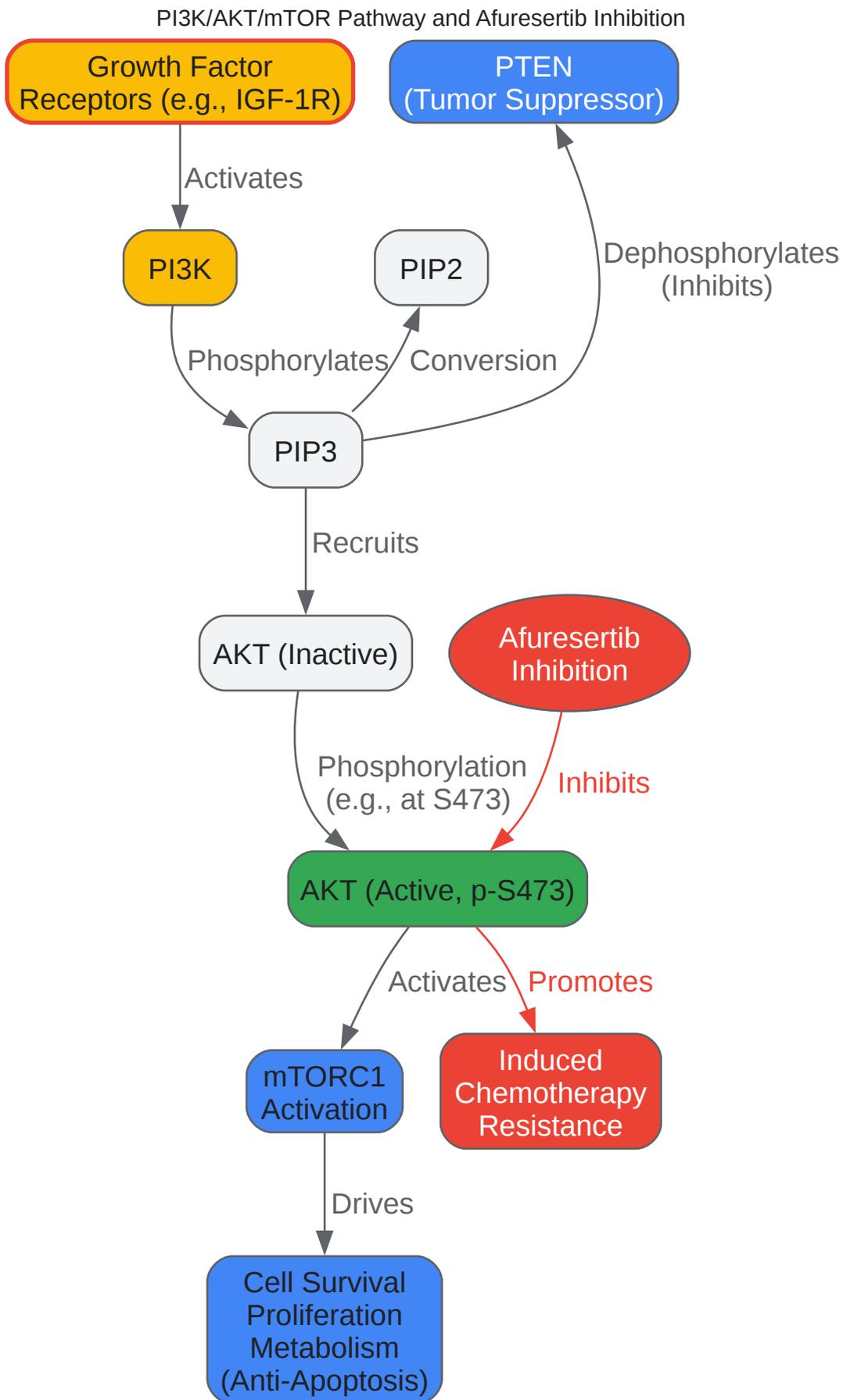
- **Dose Escalation:** Sequential patient cohorts receive escalating doses of **Afuresertib** (e.g., 50 mg, 75 mg, 100 mg, 125 mg, 150 mg) until the MTD is identified.
- **Dose-Limiting Toxicity (DLT) Evaluation:** Patients are monitored for DLTs during the first treatment cycle (typically 21 or 28 days). A DLT is defined as a clinically significant adverse event related to the drug, often of Grade 3 or higher.
- **MTD Determination:** The MTD is defined as the highest dose at which fewer than 33% of patients experience a DLT. In the case of **Afuresertib**, the 150 mg cohort triggered DLTs (Grade 3 rash, liver function abnormalities), establishing 125 mg as the MTD [4] [5].
- **Expansion Cohort:** After MTD identification, additional patients are enrolled at the MTD for further safety and efficacy characterization.

**2. Pharmacokinetic (PK) Sampling Protocol** A typical intensive PK sampling schedule for characterizing **Afuresertib**'s profile is as follows [5]:

- **Following a Single Dose (Cycle 0, Day 1):** Pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose. Additional trough samples may be taken at 48 and 72 hours.
- **At Steady State (Cycle 1, Day 8):** Pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose.
- **Analysis:** Plasma concentrations are determined using validated analytical methods (e.g., LC-MS/MS). Non-compartmental analysis is performed to calculate PK parameters:  $C_{\text{max}}$ ,  $T_{\text{max}}$ ,  $AUC_{0-24}$ , half-life ( $t_{1/2}$ ), and clearance.

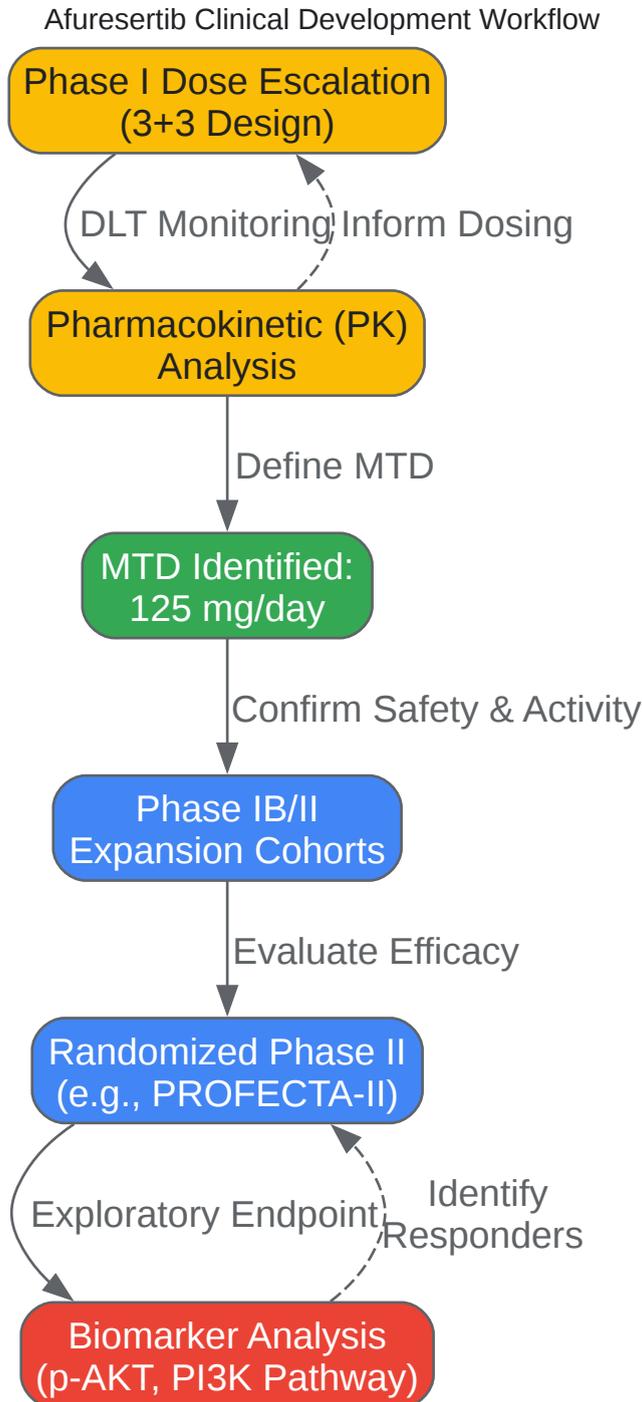
## Scientific Visualizations

**1. PI3K/AKT Signaling Pathway and Afuresertib Mechanism** This diagram illustrates the constitutive activation of the PI3K/AKT pathway in cancer cells and the site of inhibition by **Afuresertib**.



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**2. Clinical Dose-Finding & Protocol Workflow** This flowchart outlines the key stages of the clinical development process used for **Afuresertib**.



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## Conclusion and Future Directions

**Afuresertib** 125 mg daily is a well-characterized MTD with a manageable safety profile. While its clinical efficacy as an unselected agent in platinum-resistant ovarian cancer was limited in a recent phase II trial [1], the future of AKT inhibition with **Afuresertib** likely lies in **biomarker-driven patient selection**. Exploratory analyses from the PROFACTA-II trial suggest that patients with tumors positive for phospho-AKT may derive significant benefit [1]. Therefore, further clinical development should focus on validating these predictive biomarkers to identify the patient population most likely to respond to this targeted therapy.

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To cite this document: Smolecule. [Application Notes: Afuresertib (GSK2110183)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001600#afuresertib-125-mg-daily-mtd>]

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